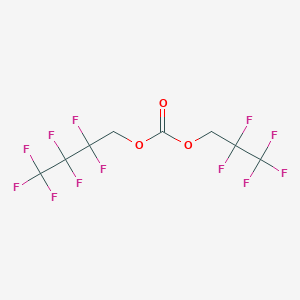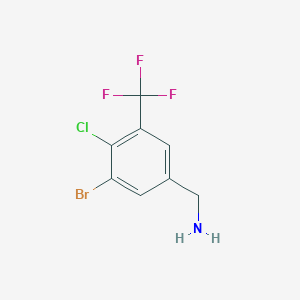![molecular formula C11H14N2O3 B12088121 Methyl 2-[2-(methylamino)acetamido]benzoate](/img/structure/B12088121.png)
Methyl 2-[2-(methylamino)acetamido]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[2-(methylamino)acetamido]benzoate is an organic compound with a complex structure, often used in various chemical and pharmaceutical applications. This compound is characterized by its ester functional group attached to a benzoic acid derivative, which is further modified by the presence of a methylamino group and an acetamido group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(methylamino)acetamido]benzoate typically involves multiple steps:
Starting Material: The synthesis begins with methyl anthranilate, which is a methyl ester of anthranilic acid.
Amidation: The methyl anthranilate undergoes amidation with acetic anhydride to form methyl 2-(acetylamino)benzoate.
Methylation: The final step involves the methylation of the amide nitrogen using methylamine under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-[2-(methylamino)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or amines.
Substitution: Results in the formation of new esters or amides depending on the nucleophile used.
科学的研究の応用
Methyl 2-[2-(methylamino)acetamido]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism by which Methyl 2-[2-(methylamino)acetamido]benzoate exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
Methyl 2-(acetylamino)benzoate: Lacks the methylamino group, making it less versatile in certain reactions.
Methyl anthranilate: A simpler ester without the acetamido and methylamino modifications.
Uniqueness
Methyl 2-[2-(methylamino)acetamido]benzoate is unique due to its dual functional groups (methylamino and acetamido), which provide enhanced reactivity and versatility in synthetic applications compared to its simpler analogs.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
methyl 2-[[2-(methylamino)acetyl]amino]benzoate |
InChI |
InChI=1S/C11H14N2O3/c1-12-7-10(14)13-9-6-4-3-5-8(9)11(15)16-2/h3-6,12H,7H2,1-2H3,(H,13,14) |
InChIキー |
MYWOCYOPMFFWCH-UHFFFAOYSA-N |
正規SMILES |
CNCC(=O)NC1=CC=CC=C1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B12088052.png)






![7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12088080.png)
![2-[(3-Methylpentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12088081.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-one](/img/structure/B12088084.png)


![tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate](/img/structure/B12088133.png)
